Product packaging for Megistoquinone II(Cat. No.:)

Megistoquinone II

Cat. No.: B1246777
M. Wt: 291.26 g/mol
InChI Key: TWQXMNNYQLKWEN-SNAWJCMRSA-N
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Description

Contextualization of Quinoline (B57606) Alkaloids in Phytochemistry

Quinoline alkaloids are a class of heterocyclic aromatic organic compounds characterized by a quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. theses.cz These alkaloids are found in a variety of plant species and are known for their wide range of biological activities. theses.cznih.gov The study of quinoline alkaloids is a significant area of phytochemistry, as many of these compounds have shown potential as therapeutic agents. nih.gov Their structural diversity and biological significance have made them a focal point for researchers for over two centuries. nih.gov

The Rutaceae family, commonly known as the citrus or rue family, is a particularly rich source of quinoline alkaloids. nih.govresearchgate.net This plant family is known for producing a remarkable variety of secondary metabolites, including furoquinoline alkaloids, which possess a furan (B31954) ring fused to the quinoline backbone. nih.govmdpi.com Genera such as Ruta, Dictamnus, Zanthoxylum, and Vepris are well-documented producers of these compounds. nih.govmdpi.com The alkaloids from the Rutaceae family exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govnih.govmdpi.com This has led to extensive phytochemical investigations of this family to discover new and potentially valuable compounds. researchgate.netsci-hub.se

Megistoquinone II is a quinoline alkaloid that was first isolated from the bark of Sarcomelicope megistophylla, a plant species belonging to the Rutaceae family. nih.govjst.go.jp It is considered to be an oxidation product of a furo[2,3-b]quinoline (B11916999) precursor. nih.govjst.go.jpresearchgate.net The compound is notable for its distinct chemical structure and has been the subject of research to elucidate its properties. nih.govresearchgate.net

Historical Context of this compound Discovery and Initial Characterization

The discovery of new natural products is often a result of systematic screening of plant extracts for biological activity. The identification of this compound followed this pattern, emerging from studies on the chemical constituents of Sarcomelicope megistophylla.

This compound was first reported in a 2002 publication in the Chemical & Pharmaceutical Bulletin. nih.gov The initial characterization of the compound was achieved through the use of modern spectroscopic techniques. The structure of this compound was elucidated based on data obtained from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govjst.go.jpresearchgate.net The molecular formula was determined by high-resolution mass spectrometry. researchgate.net While these methods provided a clear picture of the compound's structure, the initial reports were focused on the isolation and structural elucidation, with early biological testing indicating antibacterial properties. nih.govjst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO6 B1246777 Megistoquinone II

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

4,7-dimethoxy-3-[(E)-2-methoxyethenyl]-1H-quinoline-2,5,8-trione

InChI

InChI=1S/C14H13NO6/c1-19-5-4-7-13(21-3)10-8(16)6-9(20-2)12(17)11(10)15-14(7)18/h4-6H,1-3H3,(H,15,18)/b5-4+

InChI Key

TWQXMNNYQLKWEN-SNAWJCMRSA-N

Isomeric SMILES

CO/C=C/C1=C(C2=C(C(=O)C(=CC2=O)OC)NC1=O)OC

Canonical SMILES

COC=CC1=C(C2=C(C(=O)C(=CC2=O)OC)NC1=O)OC

Synonyms

megistoquinone II

Origin of Product

United States

Isolation and Comprehensive Structural Characterization of Megistoquinone Ii

Botanical Source and Habitat of Sarcomelicope megistophylla

Megistoquinone II is a natural product derived from Sarcomelicope megistophylla, a flowering plant belonging to the Rutaceae family. researchgate.netuoa.grnih.gov This plant species is endemic to New Caledonia, an archipelago in the South Pacific. wikipedia.orgcnrt.nc Species within the Sarcomelicope genus are typically shrubs or medium-sized trees. wikipedia.orgnsw.gov.au Sarcomelicope megistophylla is specifically found in this unique botanical region. wikipedia.orgendemia.nc

Specific Plant Part for Isolation

The primary source for the isolation of this compound is the bark of Sarcomelicope megistophylla. researchgate.netuoa.grnih.govacs.org Researchers have successfully extracted this compound, along with its counterpart Megistoquinone I, from this specific part of the plant. researchgate.netuoa.gr

Methodologies for Compound Isolation and Purification

The isolation of this compound from the bark of Sarcomelicope megistophylla involves a multi-step process. researchgate.net The dried and powdered bark is first subjected to extraction with a suitable solvent. Further separation and purification are then achieved through various chromatographic techniques. These methods may include column chromatography and preparative thin-layer chromatography (TLC) to yield the pure compound. researchgate.netddtjournal.com

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the core structure of this compound. researchgate.netuoa.gracs.org Both ¹H NMR and ¹³C NMR spectra were acquired to identify the types and connectivity of protons and carbons within the molecule.

The ¹H-NMR spectrum revealed the presence of two olefinic protons that are conjugated, three methoxy (B1213986) (OCH₃) groups attached to sp² hybridized carbons, a single aromatic proton, and a proton attached to a nitrogen atom (N-H). researchgate.net The ¹³C-NMR spectrum corroborated these findings, showing the presence of two carbonyl carbons characteristic of a p-quinone system. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
H-108.42 (1H, d, J=12 Hz)-
H-96.19 (1H, d, J=12 Hz)96.9
H-65.94 (1H, s)109.0
OMe-C73.89 (3H, s)56.5
OMe-C43.85 (3H, s)61.0
OMe-C103.80 (3H, s)57.6
N-H9.53 (1H, br s)-
C-2-180.5
C-4-158.2
C-10-157.9
C-7-156.7
C-8a-145.2
C-4a-110.8

Data sourced from Fokialakis et al. (2002). researchgate.net

Mass Spectrometry (MS) for Molecular Information

High-resolution mass spectrometry (HR-MS) was employed to determine the exact molecular formula of this compound. researchgate.net This technique established the molecular formula as C₁₄H₁₃NO₆. researchgate.net This information is crucial for confirming the elemental composition of the molecule.

Chemical Classification within Quinoline (B57606) Alkaloids

This compound is classified as a quinoline alkaloid. researchgate.netnih.govjst.go.jpscinews.uznih.gov This classification is based on its core molecular framework, which features a quinoline system. researchgate.net Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. theses.cz The quinoline alkaloids, specifically, are characterized by a fused benzene (B151609) and pyridine (B92270) ring system. nih.govtheses.cz

Identification as an Oxidation Product of a Furo[2,3-b]quinoline (B11916999) Precursor

Detailed spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) data, has revealed that this compound is an oxidation product of a furo[2,3-b]quinoline precursor. researchgate.netnih.govjst.go.jp This means that the chemical structure of this compound is derived from a more complex parent molecule through an oxidation reaction. mdma.ch The furo[2,3-b]quinoline skeleton is a common structural motif among alkaloids found in the Rutaceae plant family. mdma.chresearchgate.net The transformation from the precursor to this compound involves the oxidative opening of the furan (B31954) ring. mdma.ch

Co-occurrence with Related Chemical Entities

This compound is not found in isolation in its natural source. It co-occurs with a number of other related alkaloids, providing valuable insights into its biosynthetic pathway and the chemical profile of the source organism.

Megistoquinone I

As its name suggests, this compound is found alongside Megistoquinone I. researchgate.netnih.govjst.go.jpmdma.chacs.org Both compounds were isolated from the bark of the same plant, Sarcomelicope megistophylla. researchgate.netnih.govjst.go.jp Megistoquinone I is also a quinoline alkaloid and is considered a co-metabolite of this compound. researchgate.netnih.govjst.go.jp Structurally, they are closely related, with both being oxidation products of the same furo[2,3-b]quinoline precursor. researchgate.netnih.govjst.go.jp

Other Alkaloids from the Same Botanical Source

The botanical source of this compound, Sarcomelicope megistophylla, is known to produce a variety of other alkaloids. researchgate.netresearchgate.net Research on this plant has led to the isolation and characterization of several other quinoline and furoquinoline alkaloids. researchgate.netresearchgate.net The co-occurrence of these compounds suggests a shared biosynthetic origin and highlights the rich chemical diversity within this plant species. researchgate.net

Compound Information

Compound Name
This compound
Megistoquinone I
Acronycidine (B1209398)
Furo[2,3-b]quinoline

Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings
High-Resolution Mass Spectrometry (HR-MS)Determined the molecular formula. researchgate.net
¹H NMRProvided information on the proton environment in the molecule. researchgate.net
¹³C NMRProvided information on the carbon skeleton of the molecule. researchgate.net
Heteronuclear Multiple Bond Coherence (HMBC)Helped in establishing the connectivity between protons and carbons. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY)Provided information on the spatial proximity of atoms. researchgate.net
Infrared (IR) SpectroscopyIndicated the presence of specific functional groups. researchgate.net
Ultraviolet (UV) SpectroscopyProvided information on the electronic transitions within the molecule. researchgate.net

Chemical Synthesis and Analogues of Quinoline Derived Compounds

General Synthetic Methodologies for Quinoline (B57606) Ring Systems

The quinoline ring, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a fundamental scaffold in a vast number of natural products and pharmacologically active substances. acs.orgcapes.gov.br Its synthesis has been a subject of extensive research for over a century, leading to the development of numerous methodologies. jst.go.jpgrowingscience.com

Classical methods, often named after their developers, form the historical foundation of quinoline synthesis. These typically involve the condensation of aniline (B41778) derivatives with carbonyl-containing compounds under harsh conditions. acs.org Prominent examples include:

Skraup Synthesis: This reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. jst.go.jp

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds. growingscience.com

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. jst.go.jp

Combes Synthesis: Involves the reaction of anilines with β-diketones under acidic conditions. growingscience.com

Gould-Jacobs Reaction: This pathway begins with aniline derivatives and leads to the formation of quinolin-4-ones, which are important intermediates and bioactive compounds themselves. scinews.uz

In recent years, modern synthetic chemistry has introduced more efficient and versatile approaches, particularly those utilizing transition-metal catalysis. ias.ac.in These methods often offer milder reaction conditions and greater functional group tolerance. Palladium-catalyzed reactions, for instance, have been developed for the oxidative cyclization of aryl allyl alcohols and anilines to produce quinolines. acs.org Similarly, copper- and iron-catalyzed reactions have been employed to construct the quinoline scaffold from readily available starting materials. growingscience.comnih.gov Innovations also include green chemistry approaches, such as microwave-assisted synthesis, one-pot multicomponent reactions, and the use of eco-friendly catalysts and solvents to improve yield and reduce reaction times. capes.gov.brscispace.com

Table 1: Selected Named Reactions for Quinoline Synthesis

Reaction Name Reactants Key Features
Skraup Synthesis Aromatic amine, glycerol, sulfuric acid, oxidizing agent One of the oldest and most common methods. jst.go.jp
Doebner-von Miller Aromatic amine, α,β-unsaturated carbonyl compound A versatile modification of the Skraup reaction. growingscience.com
Friedländer Synthesis 2-aminoaryl aldehyde/ketone, compound with α-methylene group Forms the quinoline ring via condensation. jst.go.jp
Combes Synthesis Aniline, β-diketone Acid-catalyzed cyclization. growingscience.com
Gould-Jacobs Reaction Aniline derivative, ethoxymethylenemalonic ester Leads to quinolin-4-one derivatives. scinews.uz

Megistoquinone II is biogenetically considered an oxidation product of a furo[2,3-b]quinoline (B11916999) precursor. acs.orgjst.go.jpresearchgate.net Therefore, the construction of this specific tricyclic fused-quinoline system is a critical step in its potential total synthesis. The furo[2,3-b]quinoline scaffold is a recurring motif in various biologically active alkaloids. mdpi.com

The synthesis of fused heterocyclic systems like furoquinolines can be achieved through various strategies. One common approach involves multicomponent reactions, where several starting materials are combined in a single step to build a complex molecule. scispace.com For instance, the synthesis of furo[3,2-c]quinoline (B8618731) derivatives has been accomplished through a one-pot, three-component reaction involving 4-hydroxy-quinolones. mdpi.com Another powerful method is intramolecular cyclization. For example, substituted anilines can be reacted with other molecules to build an intermediate that is then cyclized to form the fused furan (B31954) ring onto the quinoline core. scispace.com

Specific strategies for the furo[2,3-b]quinoline system often start from a pre-formed quinoline derivative. The Friedländer condensation of o-amino-aryl ketones can be adapted to produce furo[2,3-b]quinolin-6-amine intermediates, which are key building blocks. nih.gov The synthesis of related structures, like indolo-furo-quinolines, has been developed using a one-pot reaction of 2,4-quinolinediol (B147529) with other reagents, highlighting a sequential annulation strategy that could be adapted for the furo[2,3-b]quinoline core. researchgate.net

Oxidative reactions are pivotal in the synthesis and biosynthesis of complex alkaloids, often serving as key steps to introduce functionality or induce cyclization. nih.govresearchgate.net In the context of quinoline alkaloids, oxidative transformations are employed to achieve aromatization, form new rings, or functionalize the core structure. acs.orgnih.gov For example, palladium-catalyzed oxidative cyclization is a modern method for forming the quinoline ring itself. acs.org Transition-metal-free methods have also been developed, using oxidants like K₂S₂O₈ for the direct oxidative cyclocondensation of enaminones with o-aminobenzyl alcohols to yield substituted quinolines.

The biogenesis of this compound is a prime example of the importance of oxidative transformations. It is believed to arise from the oxidation of the benzene ring of a furo[2,3-b]quinoline precursor, specifically acronycidine (B1209398). researchgate.net This transformation converts the aromatic benzene portion of the precursor into the p-quinone system observed in Megistoquinone I and II. jst.go.jpresearchgate.net This oxidative step is crucial for its biological activity, as the precursor acronycidine was found to be inactive, demonstrating the significance of the p-quinone moiety for the compound's antibacterial properties. jst.go.jpresearchgate.net This highlights how oxidative transformations can be a key step in activating a natural product.

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of a biologically active natural product is a standard strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.gov While this compound has demonstrated antibacterial activity, specific research focused on the synthesis of its analogues is not extensively documented in the available literature. jst.go.jpscinews.uz However, the principles of such development can be inferred from extensive work on other quinoline-based bioactive compounds. nih.gov The process typically involves generating a library of related structures by making systematic modifications to the parent molecule and evaluating their biological effects. acs.org

The primary goal of structural diversification is to understand the structure-activity relationship (SAR), which describes how specific chemical features of a molecule relate to its biological activity. For this compound, the most critical piece of SAR information comes from comparing it to its biogenetic precursor, acronycidine. Acronycidine is inactive, while this compound shows significant antibacterial activity. jst.go.jpresearchgate.net This strongly implies that the p-quinone ring system, formed via oxidation, is essential for its function.

Based on this key finding, several design principles for creating analogues can be proposed:

Modification of the Quinone Ring: The electronic properties of the quinone ring could be modulated by adding electron-withdrawing or electron-donating substituents. This could alter the compound's reduction potential and its ability to interact with biological targets.

Alteration of the Side Chain: The methoxy-containing side chain at the C-3 position is another site for modification. Altering its length, branching, or replacing the methoxy (B1213986) groups with other functionalities could impact binding affinity and specificity.

Substitution on the Quinoline Core: The remaining positions on the quinoline nucleus could be substituted with various groups (e.g., halogens, alkyls) to probe for additional interactions with the biological target and to modify properties like solubility and metabolic stability. acs.org

Quantitative structure-activity relationship (QSAR) modeling is a computational tool that can further guide the design process by identifying molecular descriptors (e.g., electronic, topological) that correlate with biological activity, allowing for the in-silico screening of potential analogues before their synthesis. mdpi.com

Synthetic accessibility is a crucial concept in drug discovery and chemical synthesis that evaluates the ease with which a molecule can be practically synthesized. A molecule may have promising predicted activity, but if it cannot be produced efficiently in a laboratory, its potential is limited. Synthetic accessibility is often quantified using computational scores (e.g., SAscore) that analyze a molecule's structure for features known to pose synthetic challenges. These models penalize characteristics like excessive stereochemical complexity, large rings, non-standard ring fusions, and a low proportion of sp³-hybridized carbons.

The synthetic accessibility of this compound and its potential analogues would be influenced by several factors:

The Oxidative Step: The key transformation from the furoquinoline precursor to the p-quinone product requires a selective oxidation of the benzene ring. Achieving this transformation in a laboratory setting without over-oxidizing or degrading other parts of the molecule can be challenging and may require specialized reagents or conditions.

Stereochemistry: Although this compound itself is not described as having chiral centers, the introduction of stereocenters in its analogues would significantly increase synthetic difficulty, requiring asymmetric synthesis or chiral separation techniques.

Assessing the synthetic accessibility of designed analogues early in the process is vital. It allows chemists to prioritize structures that are not only predicted to be active but are also synthetically feasible, saving time and resources.

Biosynthetic Pathways and Chemical Ecology of Megistoquinone Ii

Proposed Biosynthetic Route from Furo[2,3-b]quinoline (B11916999) Precursors

Megistoquinone II, a quinoline (B57606) alkaloid identified in the bark of Sarcomelicope megistophylla, is believed to originate from a furo[2,3-b]quinoline precursor through an oxidative process. researchgate.netacs.orgresearchgate.net This biosynthetic connection is supported by the co-isolation of both the final products and their likely biogenetic precursors from the same plant source. researchgate.net The core structure of this compound is derived from this precursor, which undergoes significant modification to form the p-quinone system characteristic of the final molecule. researchgate.net

Research indicates that this compound and its structural analog, Megistoquinone I, are the result of the oxidation of a furo[2,3-b]quinoline alkaloid. researchgate.netacs.orgresearchgate.net The specific precursor is suggested to be acronycidine (B1209398), which was also isolated from Sarcomelicope megistophylla. researchgate.net The transformation involves the oxidative cleavage of the furan (B31954) ring within the precursor molecule. This proposed pathway highlights a common strategy in plant biochemistry where complex molecules are generated through the modification of existing alkaloidal scaffolds.

Enzymatic Steps and Intermediate Compounds

The conversion of the furo[2,3-b]quinoline precursor into this compound is an oxidative pathway, though the specific enzymatic steps and the enzymes that catalyze them within Sarcomelicope megistophylla have not been fully elucidated in the available literature. The process logically involves one or more oxygenase enzymes that facilitate the cleavage of the furan ring of the precursor.

The primary identified intermediate in this biosynthetic route is the precursor itself.

Table 1: Key Compounds in the Proposed Biosynthesis of this compound

Compound Name Role in Pathway Chemical Formula Molecular Weight ( g/mol )
Acronycidine Precursor C15H15NO4 273.28

Data sourced from various chemical databases.

The transformation from acronycidine to this compound results in a significant structural change, namely the formation of a p-quinone system. This structural alteration is crucial for its biological activity, as acronycidine itself was found to be inactive, demonstrating the importance of the quinone moiety for the compound's function. researchgate.net

Role of Quinoline Alkaloids in Plant Chemical Ecology

Quinoline alkaloids are a class of nitrogen-containing secondary metabolites that play a significant role in the chemical ecology of the plants that produce them. rsc.orglongdom.org These compounds are not essential for the primary processes of growth and development but serve crucial functions in the plant's interaction with its environment. actascientific.commdpi.com

One of the primary ecological roles of quinoline alkaloids is defense. Many of these compounds exhibit potent biological activities, including antibacterial, antifungal, and insecticidal properties, which protect the plant from a wide array of pathogens and herbivores. actascientific.commdpi.comnih.gov The production of these defensive chemicals is often a response to environmental stressors, such as microbial attack or insect predation. actascientific.comfrontiersin.org By synthesizing these toxic or deterrent compounds, plants can reduce the damage caused by other organisms. Furthermore, some alkaloids can act as signaling molecules or as attractants for beneficial organisms, such as pollinators or predators of herbivores. frontiersin.org

Ecological Functions of Secondary Metabolites in Sarcomelicope megistophylla

The secondary metabolites produced by Sarcomelicope megistophylla, a member of the Rutaceae family, serve distinct ecological functions, primarily related to defense. researchgate.netknapsackfamily.com The isolation of Megistoquinone I and this compound from its bark provides a clear example of chemical defense. researchgate.net

These compounds have demonstrated antibacterial properties, indicating their role in protecting the plant against pathogenic bacteria. researchgate.netacs.orgnih.gov this compound was found to be particularly active, with minimum inhibitory concentrations (MIC) ranging from 0.73 to 1.23 mg/ml against various bacteria in laboratory tests. researchgate.net This antimicrobial activity is a direct ecological benefit, helping the plant to resist infections. The fact that the likely precursor, acronycidine, lacks this activity underscores the evolutionary advantage of the biosynthetic pathway that leads to the final quinone structures. researchgate.net The presence of these bioactive alkaloids is a key component of the plant's strategy to survive in its natural ecosystem.

Structure Activity Relationship Sar Studies for Quinoline Alkaloids Relevant to Megistoquinone Ii

Correlating Structural Modifications with In Vitro Biological Activities

The biological activity of quinoline (B57606) alkaloids is intricately linked to the type and position of various substituents on their core structure. ijrpr.com The introduction of different functional groups can significantly alter a compound's potency, selectivity, and even its mechanism of action. ijrpr.comrsc.org This correlation between structural modifications and in vitro activity is a cornerstone of rational drug design, allowing for the targeted synthesis of derivatives with improved pharmacological profiles. mdpi.com

The specific arrangement of substituent groups on the quinoline-quinone framework is a critical determinant of biological activity. A pivotal finding for Megistoquinone II is the essential role of its p-quinone system. mdpi.com Studies have shown that its biogenetic precursor, the furo[2,3-b]quinoline (B11916999) alkaloid Acronycidine (B1209398), is completely inactive as an antibacterial agent. mdpi.com This demonstrates that the oxidation of the benzene (B151609) ring to a quinone is a crucial modification for conferring antibacterial properties. mdpi.com this compound, which possesses a different side chain compared to its counterpart Megistoquinone I, was found to be the more active of the two compounds, indicating that the structure of the side chain at position C-3 also influences potency. mdpi.com

Further SAR studies on related aminated quinolinequinones (AQQs) have provided more detailed insights into the influence of substituents. These studies reveal that:

The Quinone Moiety : The 1,4-quinone core is a well-established pharmacophore active against a variety of pathogens. acs.org

Halogenation : The presence and position of halogen atoms can modulate activity. For instance, some halogenated aminobenzoquinones have shown promising activity where non-halogenated versions were inactive. acs.org

Amino Side Chain : The nature of the amino group attached to the quinone ring significantly impacts antibacterial efficacy. Studies on aminated quinolinequinones (AQQ) showed that derivatives featuring specific amine side chains, such as in compounds AQQ8 and AQQ9 , exhibited the most promising antibacterial profiles against S. aureus and E. faecalis. acs.org In some cases, the activity of these synthetic analogs was 10- to 20-fold higher than the reference drug ciprofloxacin (B1669076) against S. aureus. acs.org

The table below presents the in vitro antibacterial activity of Megistoquinone I, this compound, their inactive precursor Acronycidine, and selected aminated quinolinequinone (AQQ) analogs, illustrating the impact of structural variations on potency.

CompoundR Group / Structural FeatureTest OrganismMIC (µg/mL)
Megistoquinone I -CH=C(CH₃)₂Staphylococcus aureus35.0
Bacillus subtilis23.5
Proteus mirabilis52.5
This compound -CH=C(OCH₃)CH₂CH₃Staphylococcus aureus12.3
Bacillus subtilis7.3
Proteus mirabilis11.5
Acronycidine Furoquinoline PrecursorAll tested>100
AQQ8 4-amino-N,N-diethylanilineStaphylococcus aureus4.88
Enterococcus faecalis39.06
AQQ9 N1,N1-diethyl-N4-(quinolin-5-yl)benzene-1,4-diamineStaphylococcus aureus2.44
Enterococcus faecalis78.12
Data sourced from Fokialakis et al., 2002 mdpi.com and Al-Mokhna et al., 2022. acs.org

Rational Design Principles for Enhanced Activity

Rational drug design leverages the understanding of a compound's SAR to create new molecules with improved therapeutic properties, such as enhanced potency, better target selectivity, and optimized pharmacokinetic profiles. researchgate.netmdpi.com The quinoline nucleus is an exemplary scaffold for such strategies due to its well-documented biological activities and synthetic tractability. ijrpr.comrsc.org By understanding which structural modifications lead to favorable biological outcomes, chemists can design and synthesize novel derivatives with a higher probability of success. mdpi.com For instance, knowledge that the p-quinone system of this compound is vital for its activity allows researchers to focus on synthesizing other quinoline-quinone analogs while avoiding the inactive furoquinoline precursors. mdpi.com Similarly, identifying that specific side chains or substitutions at key positions enhance potency allows for the focused exploration of more effective derivatives. mdpi.commdpi.com

The quinoline ring system is widely regarded as a "privileged structure" in medicinal chemistry and drug discovery. ijrpr.comCurrent time information in Bangalore, IN.mdpi.com This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, making it a versatile starting point for developing a wide range of therapeutic agents. researchgate.net The structural versatility of the quinoline nucleus allows it to be decorated with various functional groups, enabling the fine-tuning of its biological and pharmacological properties. biointerfaceresearch.com

The privileged nature of the quinoline scaffold is evidenced by its presence in a vast number of natural products and synthetic compounds with diverse and potent biological activities. mdpi.comnih.gov These activities include anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgmdpi.comnih.gov The quinoline motif is the core of numerous approved drugs, such as the antimalarial quinine (B1679958), the anticancer agent camptothecin, and various fluoroquinolone antibiotics. rsc.orgmdpi.com Its ability to serve as a versatile pharmacophoric template has made it a subject of intense research, leading to the continuous development of novel quinoline-based compounds for treating a wide array of diseases. ijrpr.combiointerfaceresearch.com

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies on Megistoquinone II's Biological Actions

A critical area for future research is the elucidation of the precise mechanisms by which this compound exerts its biological effects. Understanding these mechanisms at a molecular level is paramount for any potential therapeutic development.

Identification of Specific Molecular Targets

Currently, the specific molecular targets of this compound have not been definitively identified. Future research should prioritize the identification of proteins, enzymes, or other cellular components with which this compound directly interacts. Techniques such as affinity chromatography, and proteomics-based approaches could be employed to isolate and identify these binding partners. Pinpointing the molecular targets is a crucial first step in understanding the compound's mechanism of action. The presence of a quinone moiety suggests that this compound may interact with a variety of cellular targets, a characteristic that warrants thorough investigation to uncover both its therapeutic potential and any potential off-target effects.

Detailed Pathway Delineation

Once molecular targets are identified, the next logical step is to delineate the biological pathways that are modulated by this compound. Pathway analysis is a powerful tool in systems biology that helps to understand the complex interplay of genes, proteins, and metabolites. By examining the downstream effects of this compound on its identified targets, researchers can map out the signaling cascades and metabolic pathways that are influenced by the compound. This will provide a more comprehensive picture of its cellular effects and could reveal novel therapeutic applications.

Chemoenzymatic Synthesis and Biotransformation Studies

The synthesis and metabolic fate of this compound are areas ripe for investigation. Modern synthetic and analytical techniques can provide significant insights into its production and biological processing.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a promising avenue for the efficient and stereoselective production of this compound and its derivatives. This approach could overcome some of the challenges associated with traditional organic synthesis.

Biotransformation studies are also essential to understand how this compound is metabolized by living organisms. nih.govmhmedical.com These studies, often utilizing liver microsomes or whole-cell cultures, can identify the metabolic products of the compound. Understanding its metabolic stability and the structures of its metabolites is crucial for predicting its pharmacokinetic profile and potential toxicity. nih.gov

Broadening the Scope of Structural Analogues

The synthesis and evaluation of structural analogues of this compound could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying the core structure of this compound, researchers can explore the structure-activity relationships (SAR) that govern its biological effects. For instance, analogues of the related compound, toluquinol, have been synthesized to explore their biological activities. This approach could be instrumental in optimizing the therapeutic potential of this class of molecules.

Computational Chemistry and Molecular Modeling Applications

Computational approaches are invaluable tools in modern drug discovery and can be leveraged to accelerate research on this compound.

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can predict the biological activity of chemical compounds based on their molecular structure. nih.govnih.govresearchgate.net By developing QSAR models for this compound and its analogues, researchers can prioritize the synthesis of new compounds with a higher probability of desired biological activity. nih.govnih.gov This predictive approach can save significant time and resources in the drug discovery process.

To illustrate how such a study might be designed, a hypothetical QSAR analysis for a series of imagined this compound analogues is presented in the table below. This table showcases the kind of data that would be generated to build a predictive model.

AnalogueModificationCalculated LogPMolecular WeightPredicted Activity (IC50, µM)
This compoundParent Compound3.5350.45.2
Analogue 1Addition of -OH group3.1366.42.8
Analogue 2Addition of -Cl group4.0384.88.1
Analogue 3Removal of methyl group3.2336.46.5

The following table outlines potential molecular targets for this compound that could be investigated in future research, based on the activities of similar quinone-containing compounds.

Potential Molecular Target ClassRationale for InvestigationProposed Experimental Approach
KinasesMany quinones are known to inhibit protein kinases involved in cell signaling.Kinase activity assays, molecular docking simulations.
DNA TopoisomerasesSome quinones can intercalate into DNA and inhibit topoisomerase activity.Topoisomerase inhibition assays, DNA binding studies.
Reactive Oxygen Species (ROS) Modulating EnzymesThe quinone moiety can undergo redox cycling, potentially affecting cellular ROS levels.Cellular ROS measurements, enzyme inhibition assays for enzymes like NADPH oxidase.

Ligand-Target Interaction Analysis

A crucial step in understanding the biological activity of any new compound is the identification of its molecular targets. For a hypothetical this compound, researchers would likely employ a variety of techniques to unravel its mechanism of action. Computational methods, such as molecular docking, would be used to predict potential binding partners from vast protein databases. These in silico predictions would then be validated through experimental approaches like affinity chromatography, surface plasmon resonance (SPR), or thermal shift assays to confirm direct binding to specific proteins. Understanding these interactions at a molecular level is fundamental to explaining the compound's biological effects and for guiding future efforts in drug design and optimization.

Uncovering Additional Biological Properties through High-Throughput Screening

To explore the full therapeutic potential of a novel compound like this compound, high-throughput screening (HTS) would be an indispensable tool. HTS allows for the rapid testing of a compound against a wide array of biological targets and cellular models. This unbiased approach can uncover unexpected biological activities that may not have been predicted based on the compound's structure alone. For instance, a compound initially investigated for anticancer properties might, through HTS, be found to possess potent antimicrobial or anti-inflammatory effects. This broad screening is essential for identifying the most promising therapeutic applications for a new chemical entity.

Q & A

Q. How can researchers improve the reproducibility of this compound studies?

  • Methodological Answer : Publish detailed experimental protocols on platforms like Protocols.io . Share characterized compound samples via public repositories (e.g., Addgene). Use standardized solvents/reagents (e.g., ACS-grade) and report lot numbers. Include negative controls and validation metrics for assays (e.g., Z’-factors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.